2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide

Description

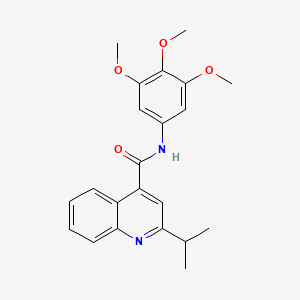

2-Isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide is a synthetic quinoline derivative characterized by a 4-quinolinecarboxamide backbone substituted with an isopropyl group at the 2-position and a 3,4,5-trimethoxyphenyl moiety linked via an amide bond. Notably, derivatives bearing the 3,4,5-trimethoxyphenyl group, such as the target compound, exhibit moderate herbicidal effects against rape (Brassica napus), though activity against barnyard grass (Echinochloa crus-galli) remains weak .

Properties

Molecular Formula |

C22H24N2O4 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

2-propan-2-yl-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C22H24N2O4/c1-13(2)18-12-16(15-8-6-7-9-17(15)24-18)22(25)23-14-10-19(26-3)21(28-5)20(11-14)27-4/h6-13H,1-5H3,(H,23,25) |

InChI Key |

NDWPNFZWYIOUKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the quinoline ring.

Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) could facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of quinoline derivatives, including 2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide. Research indicates that this compound exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Efficacy Studies

In vitro studies show that derivatives of quinoline-4-carboxamides possess low nanomolar potency against P. falciparum. In vivo studies using mouse models have demonstrated effective oral efficacy with ED90 values below 1 mg/kg when administered over four days .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer applications. Quinoline derivatives have been studied for their ability to inhibit various cancer cell lines.

Case Studies

- Antiproliferative Activity : A series of quinoline derivatives were tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated a range of IC50 values from 1.9 to 7.52 µg/mL, demonstrating significant anticancer activity .

- Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms, including:

Drug Development Potential

The favorable pharmacokinetic properties and efficacy profiles suggest that this compound could be a candidate for further development in both antimalarial and anticancer therapies.

Mechanism of Action

The mechanism of action of 2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or intercalation into DNA.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Quinolinecarboxamide Derivatives

Key Findings :

Solubility and Prodrug Considerations

For instance, phosphate salt derivatives of combretastatin A-4 improved solubility without compromising stability . These approaches could be relevant for quinolinecarboxamides if solubility limitations arise during preclinical development.

Biological Activity

2-Isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 317.36 g/mol

- CAS Number : 287975-63-7

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of tyrosine kinases, which play a crucial role in cancer cell signaling pathways.

Enzyme Inhibition

The compound acts as an inhibitor of several key enzymes involved in cancer progression:

- Bruton’s Tyrosine Kinase (BTK) : Inhibition of BTK has been linked to reduced tumor growth in preclinical models .

- Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs is associated with cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Results : The compound induced apoptosis and significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours.

- : Suggests potential for development as a therapeutic agent for breast cancer treatment.

-

Prostate Cancer Study :

- Objective : Assess the impact on LNCaP prostate cancer cells.

- Results : The compound inhibited cell migration and invasion, indicating a potential role in metastasis prevention.

- : Highlights the need for further investigation into its mechanisms.

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.